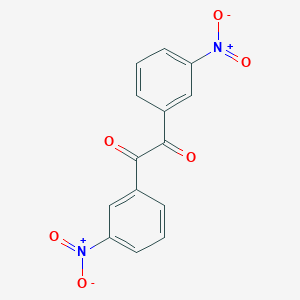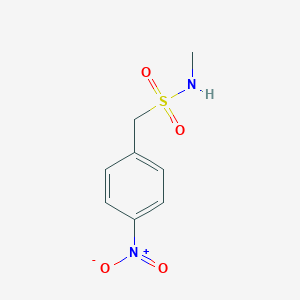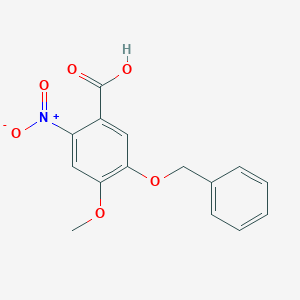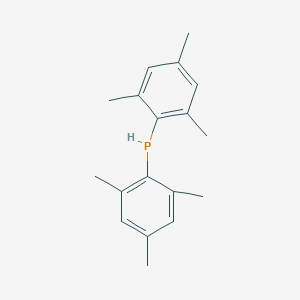
Bis(2,4,6-trimethylphenyl)phosphine
Vue d'ensemble
Description
Bis(2,4,6-trimethylphenyl)phosphine, also known as Dimesitylphosphine, is a chemical compound with the molecular formula C18H23P . It is used as a ligand suitable for various coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a tetracoordinate geometry . The compound exhibits a twist of the mesityl rings, which is intermediate in magnitude when compared to diphenylphosphine oxide (relatively unhindered) and bis(2,4,6-tri-tert-butylphenyl)phosphine oxide (extremely congested) .Chemical Reactions Analysis
This compound is suitable for various types of coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .Physical And Chemical Properties Analysis
This compound is a solid substance with a melting point of 95-100°C . Its molecular weight is 270.35 .Applications De Recherche Scientifique
Influencing Molecular Structure : The crystal structure of bis(2,4,6-trimethylphenyl)phosphine oxide was studied to understand how steric congestion influences molecular structures. It was found that the aryl substituents adopt an intermediate configuration, illustrating the steric effects on secondary phosphine oxides (Veinot et al., 2017).
In Synthesis of Organophosphorus Compounds : Bis(trimethylsiloxy)phosphine is used in various addition reactions to unsaturated synthons, leading to promising types of organophosphorus compounds, indicating the broader utility of related phosphines in synthetic organic chemistry (Prishchenko et al., 2003).
Catalysis and Ligand Behavior : It's involved in catalytic behavior and thermal stability of ruthenium olefin metathesis catalysts. Sterically demanding carbene ligands, including bis(2,4,6-trimethylphenyl)imidazol-2-ylidene, when used with phosphine ligands, have shown improved catalytic properties and thermal stability (Huang et al., 1999).
Phosphinylation Agent : Bis(allyloxy)(diisopropylamino)phosphine is a phosphinylating agent employed for effective phosphorylation of hydroxy functions. This showcases its utility in chemical transformations and synthesis (Bannwarth & Küng, 1989).
In Phosphorus Heterocycle Formation : Bis(trimethylsilyl)phosphines react with di-acid chlorides to afford cyclic carboxylic monophosphides with phosphorus-containing rings, indicating its role in forming new classes of phosphorus heterocycles (Barron et al., 1987).
In Asymmetric Synthesis : It's used in palladium-catalyzed enantioselective addition to benzoquinones, providing high yield and enantioselectivity, which is important in the synthesis of phosphines and their derivatives with high enantiomeric purity (Huang et al., 2014).
In Synthesizing Phosphine Oxide : Bis-(2,4,6-trimethylbenzoyl)phenylphosphine oxide was synthesized from dichlorophenyl phosphine, indicating its role in creating phosphine oxide derivatives (Jian-nan, 2010).
Mécanisme D'action
Target of Action
Bis(2,4,6-trimethylphenyl)phosphine, also known as Dimesitylphosphine, is an organophosphorus compound . It primarily targets organic, inorganic, medicinal, and material chemistries . It acts as a reagent for the synthesis, properties, and reactivity of bis(2,4,6-trimethylphenyl)phosphorus chloride .
Mode of Action
The compound is a precursor to phosphinoyl radicals and is effective in phosphorylation reactions due to the accessible P–H bond dissociation energies . It also participates in olefin addition reactions . The compound’s interaction with its targets leads to changes in the molecular structure, particularly in the configuration of the aryl substituents .
Biochemical Pathways
this compound affects several biochemical pathways. It can oxidize alcohols to ketones or aldehydes and ketones to carboxylic acids . It can also react with alkynes to produce α,β-unsaturated ketones . Furthermore, it can be used in phosphorylation reactions, connecting oxides and sulfides with P-O bonds .
Pharmacokinetics
Its solubility in acetone, acetonitrile, toluene, and hexanediol diacrylate suggests that it may have good bioavailability. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of this compound’s action is the formation of new compounds through oxidation, addition, and phosphorylation reactions . These reactions can lead to significant changes at the molecular and cellular levels, depending on the specific targets and pathways involved.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s molecular structure is affected by steric congestion . The use of certain solvents can also impact the compound’s reactivity . Therefore, the compound’s action, efficacy, and stability must be considered in the context of the specific environment in which it is used.
Analyse Biochimique
Biochemical Properties
Bis(2,4,6-trimethylphenyl)phosphine is known to participate in various biochemical reactions. It can oxidize alcohols to ketones or aldehydes and ketones to carboxylic acids . It can also react with acetylenes to produce α,β-unsaturated ketones . Furthermore, it can be used in phosphination reactions to connect oxides and sulfides with P-O bonds .
Molecular Mechanism
The molecular mechanism of this compound is largely based on its ability to participate in oxidation and phosphination reactions . It can bind to biomolecules such as enzymes and proteins, potentially inhibiting or activating them, and can cause changes in gene expression by altering the concentrations of certain metabolites.
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions
Metabolic Pathways
This compound is involved in various metabolic pathways due to its role in oxidation and phosphination reactions . It can interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels.
Propriétés
IUPAC Name |
bis(2,4,6-trimethylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23P/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6/h7-10,19H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXSLXZWWHEDPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)PC2=C(C=C(C=C2C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404639 | |
| Record name | Dimesitylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1732-66-7 | |
| Record name | Dimesitylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the steric hindrance of the aryl substituents in Bis(2,4,6-trimethylphenyl)phosphine oxide compare to other similar phosphine oxides?
A1: The research paper "Crystal Structure of Bis(2,4,6-trimethylphenyl)-phosphine Oxide" [] highlights that the 2,4,6-trimethylphenyl substituents in this compound adopt an "intermediate configuration". This means their steric bulk falls between less hindered structures like diphenylphosphine oxide and more congested examples like bis(2,4,6-tri-tert-butylphenyl)phosphine oxide. The crystal structure analysis confirms this, demonstrating how steric bulk directly influences the molecule's overall shape.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


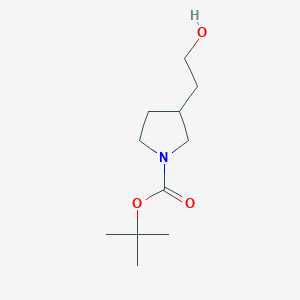
![7-Methyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B184172.png)

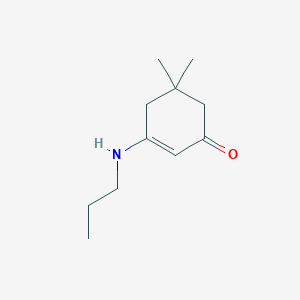
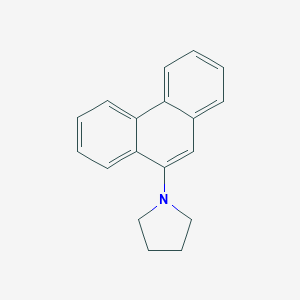

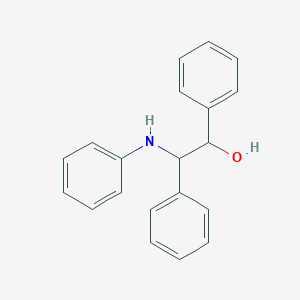

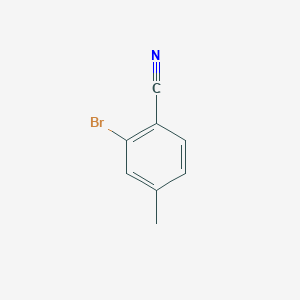
![5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one](/img/structure/B184185.png)
